1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin

Descripción general

Descripción

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)

Mecanismo De Acción

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation , indicating that it affects multiple biochemical pathways.

Pharmacokinetics

The half-life of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is calculated to be 3.6 years . This estimation was based on the analysis of fat tissue biopsies collected with an interval of 28 months from a 14-year-old girl who had been exposed to technical pentachlorophenol for about 2–3 years .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is mostly a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes such as waste incineration . Its solubility in water is 1.9 x 10^-3 mg/L , indicating that its bioavailability and action can be affected by the presence of water in the environment.

Análisis Bioquímico

Biochemical Properties

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to this compound, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by this compound leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to this compound, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans . This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of this compound is associated with alterations in several biochemical parameters, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion . The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by this compound leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of this compound is crucial for its activity and function .

Actividad Biológica

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin (HpCDD) is a persistent organic pollutant belonging to the class of dioxins. Its biological activity is primarily mediated through the aryl hydrocarbon receptor (AHR), which regulates various cellular processes including gene expression and metabolic pathways. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of HpCDD.

HpCDD exhibits its biological effects primarily through AHR activation. Activation of AHR leads to the transcription of genes involved in xenobiotic metabolism and can result in various toxicological outcomes. Studies have shown that HpCDD can induce changes in microRNA (miRNA) expression in human lung fibroblasts, indicating its potential role in modulating gene expression related to environmental exposure.

- Key Findings :

Metabolic Effects

Research indicates that exposure to HpCDD can lead to significant metabolic disruptions. In a study involving human lung fibroblasts exposed to HpCDD, alterations in amino acid transport and oxidative stress pathways were observed. Notably, gene expression of amino acid transporters SLC7A5 and SLC7A11 was increased following exposure .

Table 1: Metabolic Changes Induced by HpCDD Exposure

| Metabolite Pathway | Observed Change | Reference |

|---|---|---|

| Amino Acid Transport | Increased SLC7A5 and SLC7A11 | |

| Oxidative Stress | Perturbations detected | |

| Fatty Acid Metabolism | Altered pathway activity |

Toxicological Implications

The toxicological profile of HpCDD suggests potential health risks associated with chronic exposure. Studies have indicated that HpCDD can induce toxicity at low concentrations, with significant effects observed even at doses previously considered non-toxic.

- Case Studies :

- A study showed that doses as low as 1 ng/kg/day did not manifest toxicity (NOAEL) but highlighted the need for further investigation into long-term effects .

- Another research effort demonstrated that HpCDD exposure led to metabolic changes that could be linked to occupational health risks among military personnel deployed in environments with dioxin contamination .

Environmental Persistence and Bioaccumulation

HpCDD is characterized by its stability and persistence in the environment. It accumulates in the food chain and has been detected in various biological matrices including human serum. The long half-life of HpCDD contributes to its bioaccumulation potential, raising concerns about chronic exposure effects.

Aplicaciones Científicas De Investigación

Biological Effects and Mechanisms of Action

HpCDD is recognized for its ability to activate the aryl hydrocarbon receptor (AHR), a key regulator in various biological processes. Research has demonstrated that HpCDD can induce changes in microRNA (miRNA) expression in human lung fibroblasts. Specifically, exposure to HpCDD has been shown to alter levels of miRNAs associated with diseases such as Alzheimer's disease and Type 2 diabetes in a dose-dependent manner . This activation of AHR by HpCDD is significant as it can lead to downstream effects on gene expression and cellular function.

Environmental Persistence and Degradation

HpCDD exhibits significant environmental persistence due to its resistance to degradation processes. The estimated atmospheric half-life of HpCDD is around 12.3 days when reacting with hydroxyl radicals . This persistence contributes to its bioaccumulation in food chains and potential long-term ecological impacts.

Case Studies and Research Findings

Several case studies have explored the implications of HpCDD exposure:

- Deployment-Related Exposures: A study examining personnel deployed to sites with open burn pits found elevated levels of HpCDD in serum samples post-deployment. The study identified specific miRNAs altered by HpCDD exposure, suggesting potential biomarkers for monitoring health impacts related to deployment .

- Toxicity Assessments: Research assessing the toxicity of various dioxins has indicated that HpCDD may be more potent than other congeners due to its high chlorination level. This potency is evidenced by significant alterations in liver function markers observed in animal models .

Comparative Toxicity Data

| Compound | Biological Half-Life | Carcinogenic Potential | AHR Activation |

|---|---|---|---|

| 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin | 3.6 years | Potent liver tumor promoter | Yes |

| 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) | 5.8 - 11.3 years | Confirmed human carcinogen | Yes |

Propiedades

IUPAC Name |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJJIBIRZGQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

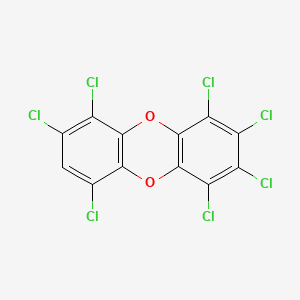

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973764 | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58200-70-7 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58200-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D157DW362A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.